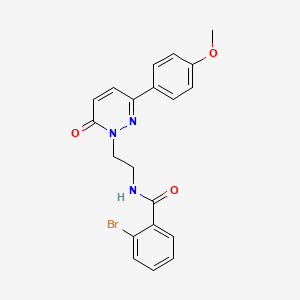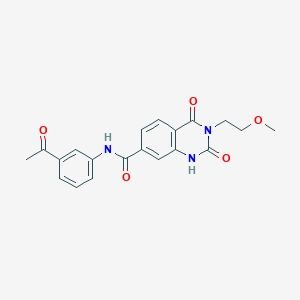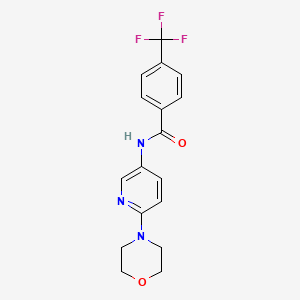![molecular formula C16H20ClNO3S B2386931 1-((1R,5S)-3-(méthylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophényl)éthanone CAS No. 1705483-00-6](/img/structure/B2386931.png)
1-((1R,5S)-3-(méthylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophényl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO3S and its molecular weight is 341.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La structure du composé suggère qu'il peut moduler les voies inflammatoires. Les chercheurs ont exploré son potentiel en tant qu'agent anti-inflammatoire, en particulier dans des affections comme la dermatite atopique (DA). En ciblant les Janus kinases (JAK), qui régulent les gènes inflammatoires spécifiques et les réponses immunitaires adaptatives, ce composé pourrait offrir un traitement localisé pour la DA .
- Les Janus kinases (JAK) jouent un rôle crucial dans la voie de signalisation JAK-STAT. La dysrégulation de cette voie est associée à diverses maladies, notamment les maladies auto-immunes. La capacité du composé à inhiber JAK1 et JAK2 par ubiquitination et dégradation (à l'aide d'une chimère de ciblage de la dégradation des protéines, PROTAC) en fait un candidat prometteur pour une thérapie ciblée .
- Compte tenu de ses effets anti-inflammatoires potentiels, les chercheurs ont étudié son utilisation dans le traitement des affections cutanées au-delà de la DA. Des études préliminaires suggèrent qu'il peut soulager les symptômes et améliorer les lésions cutanées dans diverses affections dermatologiques .
- L'impact du composé sur l'immunité adaptative s'étend au-delà de l'inhibition de JAK. Des études in vivo ont démontré une suppression significative des réponses immunitaires adaptatives de type I, II et III. Cet effet immunomodulateur pourrait être exploité pour traiter les maladies liées au système immunitaire .
- Des évaluations cliniques utilisant le composé (administré par voie topique) ont révélé une réduction de la sévérité de la DA. Les taux de disparition des lésions cutanées se sont améliorés, de même que le score de sévérité de la DA (SCORAD). Ces résultats mettent en évidence son potentiel en tant qu'option de traitement local pour la DA, surpassant les inhibiteurs de JAK traditionnels .
- Contrairement aux inhibiteurs de JAK systémiques, l'application localisée de ce composé minimise les effets indésirables. Son mécanisme d'action unique le positionne comme un candidat médicament prometteur pour la DA et potentiellement d'autres affections cutanées .
Activité anti-inflammatoire
Inhibition de la voie JAK-STAT
Applications dermatologiques
Immunomodulation
Réduction de la sévérité de la dermatite atopique
Au-delà des inhibiteurs de JAK traditionnels
En résumé, « 1-((1R,5S)-3-(méthylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophényl)éthanone » présente un potentiel thérapeutique significatif, en particulier en dermatologie et en immunomodulation. Des recherches supplémentaires permettront de dévoiler toute la gamme de ses applications et de peaufiner son utilité clinique . Si vous souhaitez des informations plus détaillées ou explorer d'autres applications, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of this compound is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .
Mode of Action
The compound, also known as JAK1/JAK2 degrader (JAPT), is synthesized based on the protein degradation targeting chimera (PROTAC) and prepared as a topical formulation . JAPT utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By promoting the degradation of JAK, it can effectively inhibit the release of pro-inflammatory cytokines and alleviate inflammation .
Result of Action
In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammation . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, significantly inhibiting type I, II, and III adaptive immunity . Moreover, JAPT has been shown to significantly reduce the severity of AD, as evidenced by the clearance rate of skin lesions and the improvement in the SCORAD (Scoring Atopic Dermatitis) score .
Action Environment
The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . Japt provides a promising low-frequency and low-dose ad treatment method . The research suggests that JAPT has therapeutic potential in treating AD, surpassing traditional JAK inhibitors, indicating that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSYAMDCRYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)



![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2386857.png)


![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)

